molecular formula C18H15F4N3O2S B2933811 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide CAS No. 1396889-59-0

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide

Katalognummer: B2933811
CAS-Nummer: 1396889-59-0
Molekulargewicht: 413.39
InChI-Schlüssel: RTFGYWNSMMMJMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide is a structurally complex acetamide derivative featuring a fluorinated benzothiazole core and a trifluoromethoxy-substituted benzyl group. The benzothiazole moiety, a heterocyclic scaffold known for its pharmacological relevance, is substituted at the 4-position with fluorine, which enhances electronic effects and metabolic stability . This compound is synthesized via multi-step reactions, likely involving cyclization and coupling strategies, as inferred from analogous compounds in the literature .

Eigenschaften

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F4N3O2S/c1-25(17-24-16-12(19)6-4-8-14(16)28-17)10-15(26)23-9-11-5-2-3-7-13(11)27-18(20,21)22/h2-8H,9-10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFGYWNSMMMJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=CC=C1OC(F)(F)F)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This compound features a complex structure that includes a fluorinated benzo[d]thiazole moiety and a trifluoromethoxy benzyl group, which may contribute to its unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H17F4N3O2SC_{17}H_{17}F_{4}N_{3}O_{2}S, with a molecular weight of approximately 408.5 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.

Property Value
Molecular FormulaC17H17F4N3O2S
Molecular Weight408.5 g/mol
CAS Number1351635-08-9

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of certain enzymes, potentially modulating various biological pathways associated with disease processes, particularly cancer.

Anticancer Potential

Research has indicated that derivatives of benzothiazole, including compounds similar to 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide, exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can induce cytotoxic effects against various cancer cell lines, including:

  • U-937 (human macrophage)
  • THP-1 (human leukemia monocytic)
  • B16-F10 (mouse melanoma)

In vitro studies demonstrated that certain derivatives exhibited GI50 values as low as 0.4 µM against MCF cell lines, indicating potent anticancer activity .

Enzyme Inhibition

The compound's structure suggests potential inhibition of carbonic anhydrases, which are enzymes involved in various physiological processes and are often overexpressed in tumors. This inhibition could lead to altered cellular pH and reduced tumor growth .

Case Studies

  • Study on Benzothiazole Derivatives : A comprehensive review highlighted the anticancer activities of various benzothiazole derivatives, noting that modifications in the substituents significantly affect their potency against different cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Enzyme Interaction Studies : In another study focusing on thiazole derivatives, compounds similar to the target compound were found to effectively inhibit specific enzymes associated with tumor progression, suggesting a promising avenue for therapeutic development .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Fluorine Position : The 4-fluoro substitution on the benzothiazole in the target compound contrasts with 6-fluoro in compound 4l . Positional differences influence electronic properties and binding interactions.
  • Benzyl Substituents : The 2-(trifluoromethoxy) group in the target enhances lipophilicity compared to chlorobenzyl (8c, ) or methoxy groups in other analogs.
  • Linker Diversity: Unlike triazole-containing derivatives (e.g., ), the target uses a methylamino linker, which may reduce steric hindrance.

Physicochemical Properties

Critical physicochemical parameters are summarized below (Table 2):

Compound Name Melting Point (°C) HPLC Purity (%) Yield (%) Spectral Confirmation (IR, NMR)
Target Compound Not reported Not reported Not reported Likely similar to
N-(6-Fluorobenzo[d]thiazol-2-yl)-...acetamide (4l) 247.8 92.3 71.83 IR: 1650 cm⁻¹ (C=O); NMR: δ 7.2–8.1 (aromatic)
N-(2-Chlorobenzyl)-...acetamide (8c) 114–116 Not reported 21 ¹H NMR: δ 3.54–3.65 (–CH₂–); MS: m/z 473
Coumarin-linked thiazole derivative (13) 216–220 Not reported 64 IR: 1714 cm⁻¹ (C=O); MS: m/z 446.30

Key Observations :

  • Melting Points: Fluorinated benzothiazoles (e.g., 4l at 247.8°C ) generally exhibit higher melting points than non-fluorinated analogs (e.g., 8c at 114–116°C ), likely due to enhanced crystallinity.
  • Purity and Yield : The target compound’s synthetic efficiency may align with 4l (71.83% yield ), though chlorobenzyl derivatives (8c, 21% yield ) highlight substituent-dependent challenges.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.